
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been extensively used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been used to study the role of this receptor in various biological processes.
Mécanisme D'action
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can modulate the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects and can protect against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its selectivity for the NMDA receptor, which allows for specific modulation of this receptor. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the delivery of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide to the brain could enhance its effectiveness in experimental models.
Méthodes De Synthèse
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by reaction with ammonia.
Applications De Recherche Scientifique
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of the NMDA receptor in various biological processes. It has been used to investigate the role of the NMDA receptor in learning and memory, pain perception, and addiction. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been used to study the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-7-8-11)15-12-5-1-2-6-13(12)16-9-3-4-10-16/h1-2,5-6,11H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPWJYKLXNYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

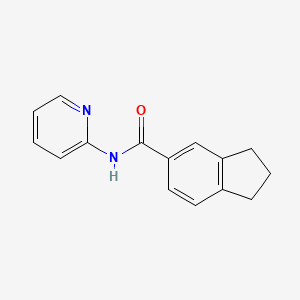
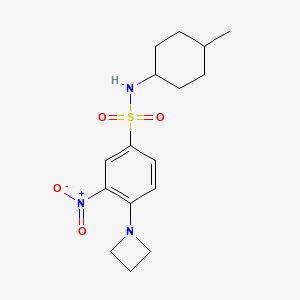
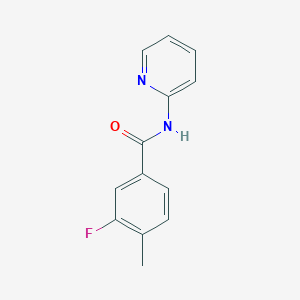
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
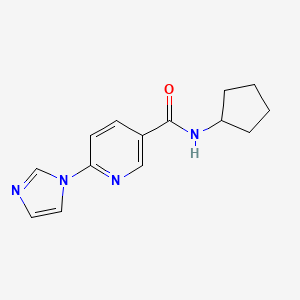

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
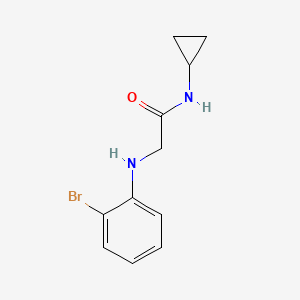
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)

